N-[(3-methylpyridin-2-yl)methyl]acetamide

Conformational analysis Fragment-based drug design Molecular flexibility

N-[(3-methylpyridin-2-yl)methyl]acetamide (CAS 1344004-56-3; molecular formula C₉H₁₂N₂O; molecular weight 164.20 g/mol) is a pyridine-based acetamide derivative characterized by a methylene (–CH₂–) bridge inserted between the pyridine ring and the acetamide nitrogen. This structural feature distinguishes it from the direct amide analog N-(3-methylpyridin-2-yl)acetamide (CAS 7463-30-1), where the amide is attached directly to the pyridine ring.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 1344004-56-3
Cat. No. B2849412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methylpyridin-2-yl)methyl]acetamide
CAS1344004-56-3
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC1=C(N=CC=C1)CNC(=O)C
InChIInChI=1S/C9H12N2O/c1-7-4-3-5-10-9(7)6-11-8(2)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyOKQMGEOSFLBZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-Methylpyridin-2-yl)methyl]acetamide (CAS 1344004-56-3) – Structural Identity & Procurement Baseline


N-[(3-methylpyridin-2-yl)methyl]acetamide (CAS 1344004-56-3; molecular formula C₉H₁₂N₂O; molecular weight 164.20 g/mol) is a pyridine-based acetamide derivative characterized by a methylene (–CH₂–) bridge inserted between the pyridine ring and the acetamide nitrogen [1]. This structural feature distinguishes it from the direct amide analog N-(3-methylpyridin-2-yl)acetamide (CAS 7463-30-1), where the amide is attached directly to the pyridine ring. The compound is primarily offered as a research chemical and synthetic intermediate, with commercial purity typically cited at 95–98% .

Why N-[(3-Methylpyridin-2-yl)methyl]acetamide Cannot Be Simply Replaced by In-Class Amide Analogs


Although several pyridinyl-acetamide derivatives exist in chemical inventories, the presence or absence of the methylene spacer in N-[(3-methylpyridin-2-yl)methyl]acetamide fundamentally alters key molecular descriptors that govern solubility, permeability, and target recognition. Computed logP and rotatable bond count differ materially from the direct amide analog N-(3-methylpyridin-2-yl)acetamide [1][2]. These parameters directly impact pharmacokinetic profiles in early-stage discovery and the compound's ability to serve as a conformationally flexible building block for parallel library synthesis. Generic substitution with a non-homologous amide can therefore lead to divergent structure–activity relationships and compromise SAR continuity in lead optimization programs.

Quantitative Differential Evidence for N-[(3-Methylpyridin-2-yl)methyl]acetamide vs. Closest Analogs


Conformational Flexibility: Rotatable Bond Count Versus N-(3-Methylpyridin-2-yl)acetamide

The target compound possesses two rotatable bonds (the CH₂–NH bond and the CH₂–pyridine bond), whereas the direct amide analog N-(3-methylpyridin-2-yl)acetamide is limited to a single rotatable bond (the amide C–N bond) [1][2]. This difference increases the number of energetically accessible conformers and may enhance the probability of adopting a bound-state conformation in protein binding pockets. The extra rotatable degree of freedom is a direct consequence of the methylene spacer unique to this compound.

Conformational analysis Fragment-based drug design Molecular flexibility

Lipophilicity Modulation: XLogP3 Comparison with Direct Amide Analog

The computed partition coefficient (XLogP3-AA) of N-[(3-methylpyridin-2-yl)methyl]acetamide is 0.4, which is 0.3 log units lower than that of the direct amide N-(3-methylpyridin-2-yl)acetamide (XLogP3 = 0.7) [1][2]. This counter-intuitive reduction in lipophilicity upon insertion of a methylene group arises because the amide nitrogen is no longer conjugated with the aromatic ring, increasing local polarity. The ~43% reduction in predicted logP places the compound closer to the hydrophilic end of the CNS-accessible chemical space (typically logP 1–5), which may favor aqueous solubility.

Lipophilicity Drug-likeness Permeability

Molecular Weight and Heavy Atom Count Differentiation for Fragment Library Design

With a molecular weight of 164.20 g/mol and 12 heavy atoms, N-[(3-methylpyridin-2-yl)methyl]acetamide is 14.02 g/mol heavier and contains one additional heavy atom compared to the direct amide analog (MW 150.18 g/mol, 11 heavy atoms) [1][2]. Both compounds fall within the 'fragment' space (MW < 300 Da), but the systematic difference in size and atom count can be exploited to incrementally probe steric tolerance in a binding site while maintaining the same pharmacophoric features (pyridine N, amide O, methyl substituent). The compound's molecular weight is also lower than that of common elaborated intermediates such as 2-amino-N-benzyl-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methylpyridin-2-yl)methyl]acetamide (MW 363.46 g/mol), underscoring its utility as an early-stage fragment before library expansion [3].

Fragment-based screening Rule of Three Lead-likeness

Hydrogen Bonding Topology and Metal Coordination Potential

Both the target compound and its direct amide analog share identical computed hydrogen bond donor (1) and acceptor (2) counts, as well as identical topological polar surface area (TPSA = 42 Ų) [1][2]. However, the methylene spacer in the target compound positions the amide oxygen and the pyridine nitrogen approximately 1.5 Šfarther apart, altering the bite angle and chelation geometry for metal ions. N-(3-Methylpyridin-2-yl)acetamide has been reported to act as a ligand for metals such as copper and silver, with its amide group conjugated to the ring . The non-conjugated amide in the target compound is expected to present a distinct, more flexible donor set, potentially enabling divergent coordination polymer architectures that are not accessible with the planar conjugated analog.

Supramolecular chemistry Metal–organic frameworks Coordination polymers

Procurement-Guiding Application Scenarios for N-[(3-Methylpyridin-2-yl)methyl]acetamide


Fragment-Based Drug Discovery Requiring Differentiated Lipophilicity and Conformational Flexibility

When constructing a pyridine-acetamide fragment library, the target compound should be selected over the direct amide analog N-(3-methylpyridin-2-yl)acetamide when the design hypothesis requires lower predicted logP (0.4 vs. 0.7) and an additional rotatable bond (2 vs. 1) to probe binding-site conformational preferences [1][2]. This selection is particularly relevant for CNS-targeted fragment sets, where balanced hydrophilicity is critical for achieving adequate brain penetrance while maintaining ligand efficiency.

Covalent or Metal-Directed Probe Design Exploiting Altered Donor Geometry

For applications in metallodrug discovery or coordination-driven self-assembly, the non-conjugated amide and elongated N···O distance in N-[(3-methylpyridin-2-yl)methyl]acetamide offer a donor topology distinct from the planar conjugated system of the direct amide analog [1]. Researchers developing metal-chelating pharmacophores or MOF linkers may prioritize this compound to access coordination geometries that are sterically or electronically inaccessible with N-(3-methylpyridin-2-yl)acetamide.

SAR-by-Catalog Exploration Around Pyridinyl-Acetamide Porcupine/Wnt Inhibitor Scaffolds

Pyridinyl acetamide derivatives are a well-established chemotype for Porcupine (PORCN) inhibition in Wnt-driven cancers, with lead molecules such as GNF-1331 (IC₅₀ Wnt secretion = 12 nM) and GNF-6231 having been advanced through structure–activity relationship studies [2]. While the target compound itself has not been reported as a PORCN inhibitor, its embedded fragment structure—incorporating a methylene-extended acetamide on a 3-methylpyridine—represents an underexplored vector for SAR expansion. Procurement is justified for medicinal chemistry teams seeking to explore this topological variation around a validated pharmacophore.

Screening Library Synthesis Involving Amide Coupling and Reductive Amination Routes

The target compound has been employed as a synthetic intermediate in the preparation of larger, more complex screening compounds, as evidenced by its incorporation into the ChemBridge library structure 2-amino-N-benzyl-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methylpyridin-2-yl)methyl]acetamide [3]. Procurement of the compound in sufficient quantity (≥95% purity) supports diversification via reductive amination, acylation, or alkylation at the secondary amide nitrogen, enabling parallel synthesis of diverse amide libraries.

Quote Request

Request a Quote for N-[(3-methylpyridin-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.